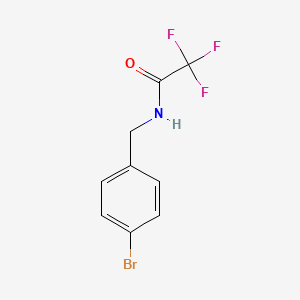

N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide involves strategic chemical reactions, including bromination and acetylation processes. For instance, one method for synthesizing related compounds involves the reaction of bromobenzoic acid with (2,4-difluorophenyl)methanamine, yielding high purity products characterized by NMR, EI-MS, and FT-IR techniques (Polo et al., 2019).

Molecular Structure Analysis

The crystal structure and molecular configuration of related compounds have been extensively studied. Single-crystal X-ray diffraction analysis reveals detailed geometric parameters, showcasing how molecular packing and intermolecular interactions, such as hydrogen bonds and π interactions, contribute to the stability and properties of the compound (Polo et al., 2019).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its reactivity and potential as a precursor for synthesizing bioconjugates and radiolabeled compounds. For example, its derivatives have been used for the bifunctional linking of radiometals with antibodies, offering insights into the stability and reactivity of such complexes (Mathias et al., 1990).

Scientific Research Applications

Synthetic Applications

N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide and related derivatives serve as key intermediates in the synthesis of heterocyclic compounds. For instance, Shaaban (2017) describes the synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological activity potential (Shaaban, 2017).

Analytical Chemistry Techniques

In analytical chemistry, derivatization techniques involving compounds like this compound are employed for the detection and measurement of various organic compounds. Spaulding and Charles (2002) discussed the use of derivatization agents, including similar trifluoroacetamide derivatives, for the analysis of oxygenated organics in environmental and biological samples. This technique enhances the measurement capabilities of gas chromatography-mass spectrometry (GC-MS) by enabling the detection of compounds that are otherwise challenging to analyze (Spaulding & Charles, 2002).

Radiochemistry

In radiochemistry, derivatives of this compound have been utilized in the labeling of biomolecules for imaging and diagnostic purposes. Kuhnast et al. (2003) reported on the labeling of Spiegelmers, a class of synthetic oligonucleotides, with fluorine-18 and iodine-125 using N-(4-[18F]fluorobenzyl)-2-bromoacetamide. This method facilitates the production of radiolabeled compounds for positron emission tomography (PET) imaging and high-resolution autoradiography, offering insights into the distribution and accumulation of these compounds in biological systems (Kuhnast et al., 2003).

Drug Development

Furthermore, the compound finds relevance in drug development processes, where it acts as a precursor or intermediate for synthesizing pharmacologically active molecules. Hatfield, Eidell, and Stephens (2013) explored the fluorination of thiazole derivatives using N-fluorobenzenesulfonimide, which includes reactions involving bromobenzene solvents that are closely related to the chemistry of this compound. These reactions are crucial for introducing fluorine atoms into bioactive molecules, enhancing their metabolic stability and potential therapeutic efficacy (Hatfield, Eidell, & Stephens, 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c10-7-3-1-6(2-4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGMQVIMVBTEOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.1]heptan-3-ylmethanamine](/img/structure/B1171192.png)

![2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-,(1R)-(9CI)](/img/structure/B1171199.png)